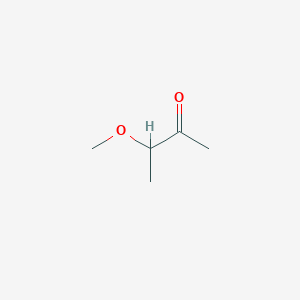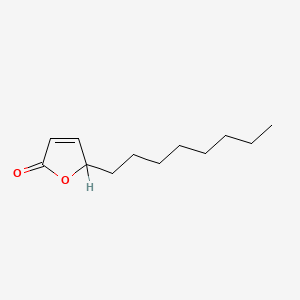
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride
Vue d'ensemble
Description
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride, also known as diclofop-methyl, is a selective herbicide widely used in agriculture to control grassy weeds in cereal crops. This compound belongs to the aryloxyphenoxypropionate (AOPP) group of herbicides, which inhibit the activity of acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid synthesis in plants.
Applications De Recherche Scientifique
Environmental Impact and Sorption Behavior
- Research on the sorption behavior of phenoxy herbicides, which share a structural resemblance with the query compound, suggests that soil organic matter and iron oxides are significant sorbents. This study provides insights into the environmental fate and interactions of such chemicals, potentially applicable to understanding the environmental behavior of the query compound (Werner, Garratt, & Pigott, 2012).
Toxicity and Environmental Safety
- A review on the toxicity of 2,4-D herbicide, closely related to the compound , emphasized the need for further research on its ecological impact, hinting at potential concerns for compounds with similar structures (Islam et al., 2017).
- Another study discussed the toxic effects and mechanisms of chlorophenols in fish, suggesting that compounds with chlorinated phenolic structures, similar to the query, might exhibit toxicological significance in aquatic ecosystems (Ge et al., 2017).
Remediation and Biodegradation
- Insights into the biodegradation of herbicides based on 2,4-D offer a foundation for understanding microbial interactions with compounds of similar structures, highlighting the role of microorganisms in the degradation process and its implications for environmental remediation (Magnoli et al., 2020).
Chemical Kinetics and Combustion
- A review on biodiesel combustion and chemical kinetic modeling underscores the complexity of modeling the combustion behavior of biofuels and related compounds. This could provide a theoretical basis for understanding the combustion properties of a wide range of ester-based compounds, including potentially those structurally related to the query chemical (Lai, Lin, & Violi, 2011).
Propriétés
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-11(14-2,10(15)16-3)7-4-5-8(12)9(13)6-7;/h4-6,14H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCPFCWUOURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride | |
CAS RN |
1803582-20-8 | |
| Record name | Benzeneacetic acid, 3,4-dichloro-α-methyl-α-(methylamino)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3048639.png)



![[1,1':4',1''-Terphenyl]-4-carboxaldehyde](/img/structure/B3048647.png)
